Mc-Dexamethasone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dexamethasone involves multiple steps, starting from the basic steroid structure. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and methylating agents like methyl iodide in the presence of a strong base .
Industrial Production Methods
Industrial production of dexamethasone often employs large-scale chemical synthesis techniques, ensuring high yield and purity. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) to monitor the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Dexamethasone undergoes various chemical reactions, including:
Oxidation: Dexamethasone can be oxidized to form 11-keto derivatives.
Reduction: Reduction reactions can convert dexamethasone to its corresponding alcohol derivatives.
Substitution: Halogenation and methylation are common substitution reactions involving dexamethasone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like diethylaminosulfur trifluoride and methylating agents like methyl iodide are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of dexamethasone, such as 11-keto dexamethasone, dexamethasone alcohol, and fluorinated or methylated dexamethasone .
Scientific Research Applications
Dexamethasone has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of steroid chemistry and synthesis.
Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cell growth and differentiation.
Mechanism of Action
Dexamethasone exerts its effects by binding to the glucocorticoid receptor, forming a steroid-receptor complex that translocates to the nucleus. This complex binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes involved in inflammatory and immune responses . The molecular targets include cytokines, chemokines, and other inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of physiological effects.
Betamethasone: A synthetic glucocorticoid with a similar structure but different pharmacokinetic properties.
Uniqueness
Dexamethasone is unique due to its high potency and long duration of action compared to other glucocorticoids. Its fluorination at the 9α position and methylation at the 16α position enhance its anti-inflammatory and immunosuppressant effects, making it a preferred choice for treating severe inflammatory conditions .
Properties
Molecular Formula |
C29H38FN3O6 |
---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
1-[3-[(2E)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C29H38FN3O6/c1-17-13-21-20-6-5-18-14-19(35)9-10-26(18,2)28(20,30)23(36)15-27(21,3)29(17,39)22(16-34)32-31-11-4-12-33-24(37)7-8-25(33)38/h7-10,14,17,20-21,23,31,34,36,39H,4-6,11-13,15-16H2,1-3H3/b32-22+/t17-,20+,21+,23+,26+,27+,28+,29+/m1/s1 |
InChI Key |
XIJUSUBFGKYFLV-ODHRWBNGSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(/C(=N/NCCCN5C(=O)C=CC5=O)/CO)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=NNCCCN5C(=O)C=CC5=O)CO)O)C)O)F)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.